![molecular formula C7H4F4S B2373062 3-Fluoro-5-(trifluoromethyl)thiophenol CAS No. 917246-23-2](/img/structure/B2373062.png)
3-Fluoro-5-(trifluoromethyl)thiophenol
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Overview
Description
3-Fluoro-5-(trifluoromethyl)thiophenol is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
The synthesis of this compound involves several methods. One method involves the direct fluorination of 1,2-bis(3-nitrophenyl)disulfane, 4-nitro-1-(pentafluorosulfanyl)benzene, and 3,5-dinitro-1-(pentafluorosulfanyl)benzene . Another method involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H4F4O/c8-5-1-4 (7 (9,10)11)2-6 (12)3-5/h1-3,12H
.
Chemical Reactions Analysis
The chemical reactions involving this compound are quite diverse. For instance, it can undergo nucleophilic aromatic substitution . It can also participate in Suzuki–Miyaura coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 168 °C . Its molecular formula is C7H5BF4O2 .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes : Fluoroform (CHF3), a non-toxic and inexpensive gas, can be used as a difluorocarbene source in the conversion of phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives (Thomoson & Dolbier, 2013).
- Hyperbranched Poly(arylene ether)s : A new trifluoromethyl-activated trifluoro monomer was synthesized, leading to hyperbranched poly(arylene ether)s with excellent thermal stability and higher glass transition temperatures (Banerjee et al., 2009).
Medicinal Chemistry and Drug Discovery
- Biocatalytic Trifluoromethylation : Introducing the trifluoromethyl group into unprotected phenols using a biocatalyst (laccase), tBuOOH, and either the Langlois' reagent or Baran's zinc sulfinate offers a method for accessing trifluoromethyl-substituted phenols (Simon et al., 2016).
- Trifluoromethyl ethers and -thioethers in Drug Design : The synthesis of trifluoromethyl ethers and thioethers is crucial due to the properties of OCF3 and SCF3 groups, with emerging methods for easier introduction in medicinal applications (Landelle et al., 2014).
Fluorination Chemistry
- Domino Reactions with Fluorinated Heterocycles : Describes a new approach to trifluoromethyl substituted butenolides and their thioanalogues, starting from 2-fluoro-3-trifluoromethylfurans and -thiophenes, useful for various synthesis reactions (Burger et al., 2005).
Polymer Synthesis
- Novel Poly(arylene ether)s : Poly(arylene ether)s containing multi-substituted pentaphenylene moiety were synthesized, showing high thermal stability and solubility in organic solvents, making them suitable for various industrial applications (Liaw et al., 2007).
Safety and Hazards
properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4S/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPVVBJMUGCOSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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